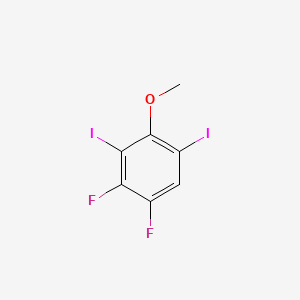

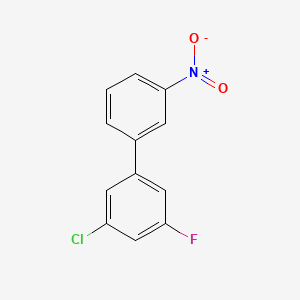

3',4,4'-Trifluorobiphenyl-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

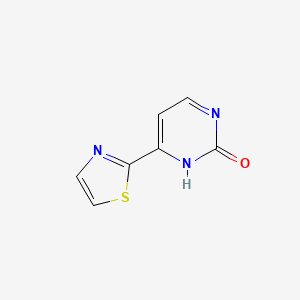

3,4,4'-Trifluorobiphenyl-3-amine, also known as TFBPA, is an organofluorine compound used in various scientific research applications. It is a colorless liquid with a boiling point of 145-146°C and a melting point of -17.5°C. TFBPA has a wide range of uses in organic synthesis, including its use as a catalyst, reagent, and ligand in various reaction mechanisms. It is also used in the synthesis of polymers, pharmaceuticals, and other organic compounds. TFBPA has been studied for its potential as a therapeutic agent and its ability to interact with various biological systems.

Scientific Research Applications

Synthesis and Material Science

One significant application of compounds related to 3',4,4'-Trifluorobiphenyl-3-amine is in the field of organic synthesis, where they serve as building blocks for complex molecules. For example, the use of B(OCH2CF3)3 has been demonstrated as an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines, facilitating the synthesis of amides with low levels of racemization (Lanigan et al., 2013). This method highlights the potential for trifluoromethyl groups in enhancing reactivity and selectivity in organic synthesis.

Similarly, the palladium-catalyzed trifluoromethylation of aryl chlorides has been optimized to append trifluoromethyl groups to a wide range of aryl substrates. This method facilitates the incorporation of the trifluoromethyl group, which is increasingly important in pharmaceutical and agrochemical compounds due to its electron-withdrawing properties and ability to influence molecular properties (Cho et al., 2010).

Polymer and Material Applications

In the realm of materials science, trifluorobiphenyl derivatives have found applications in the development of novel polymers and materials. For instance, hyperbranched polyimides synthesized from triamine monomers show promise in gas separation applications due to their unique structural properties and stability (Fang et al., 2000). These materials demonstrate the role of fluorinated amines in enhancing the performance and durability of polymeric materials.

Moreover, the design and synthesis of bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties for organic light-emitting diodes (OLEDs) showcase the versatility of trifluorobiphenyl derivatives in electronic applications. These materials enable efficient phosphorescent OLEDs through solution processing, indicating the impact of fluorinated compounds on the development of advanced optoelectronic devices (Ge et al., 2008).

Catalysis and Organic Transformations

In catalysis, compounds akin to 3',4,4'-Trifluorobiphenyl-3-amine play a crucial role. For example, simple, efficient catalyst systems have been developed for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These systems are significant for the functionalization of aromatic compounds, showcasing the utility of fluorinated amines in facilitating diverse organic transformations (Wolfe et al., 2000).

properties

IUPAC Name |

5-(3,4-difluorophenyl)-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWSMHGXHXYRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4,4'-Trifluorobiphenyl-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)